![molecular formula C8H5BrFN B2558880 7-bromo-4-fluoro-1H-indole CAS No. 292636-09-0](/img/structure/B2558880.png)
7-bromo-4-fluoro-1H-indole
Overview
Description
7-Bromo-4-fluoro-1H-indole is a chemical compound with the molecular formula C8H5BrFN. It has a molecular weight of 214.04 . It is typically stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 7-bromo-4-fluoro-1H-indole is 1S/C8H5BrFN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
7-Bromo-4-fluoro-1H-indole is a solid or liquid at room temperature . It has a boiling point of 314.2°C at 760 mmHg . The compound has a flash point of 143.8°C .Scientific Research Applications
Antiviral Applications
7-bromo-4-fluoro-1H-indole derivatives have been explored for their antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The structural modification of indole compounds can lead to the development of potent antiviral agents with high selectivity and low cytotoxicity.
Anti-inflammatory and Analgesic Applications
Indole derivatives, including those with a 7-bromo-4-fluoro substitution, have been evaluated for their anti-inflammatory and analgesic activities . These compounds can be designed to target specific inflammatory pathways, offering potential for the development of new anti-inflammatory drugs with fewer side effects.
Anticancer Research
The indole scaffold is prevalent in compounds with anticancer activity. Research has shown that indole derivatives can be effective in treating various cancer cells by interfering with cell proliferation and inducing apoptosis . The ability to fine-tune the electronic and steric properties of indole derivatives makes them valuable in the design of targeted cancer therapies.
Antimicrobial Properties
Indole derivatives have been recognized for their antimicrobial properties, including antibacterial, antifungal, and antiparasitic activities . The introduction of halogen atoms, such as bromine and fluorine, into the indole ring can enhance these properties, leading to the development of new antimicrobial agents.
Antidiabetic Effects
Research into indole derivatives has also extended into the field of diabetes management. Some indole-based compounds have shown promise in regulating blood glucose levels and improving insulin sensitivity . These findings open up possibilities for the creation of novel antidiabetic medications.
Neuroprotective and Cognitive Enhancing Effects
Indoles have been associated with neuroprotective effects and the potential to enhance cognitive functions. Derivatives of 7-bromo-4-fluoro-1H-indole may contribute to the treatment of neurodegenerative diseases and cognitive disorders by protecting neuronal cells and improving neurotransmitter regulation .
Safety and Hazards
Mechanism of Action
- The primary targets of 7-bromo-4-fluoro-1H-indole are likely specific receptors or enzymes within cells. Unfortunately, specific targets for this compound are not well-documented in the literature .
Target of Action
: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more
properties
IUPAC Name |
7-bromo-4-fluoro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXUTIXCOBFMMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=CN2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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